3-((4-Formylbenzyl)oxy)benzonitrile

Medicinal Chemistry Conformational Analysis Fragment-Based Design

3-((4-Formylbenzyl)oxy)benzonitrile (CAS 2815696-90-1) is a benzonitrile derivative featuring a 4-formylbenzyl ether moiety. Its molecular formula C₁₅H₁₁NO₂ and molecular weight 237.25 g/mol position it as a mid-sized, rigid aromatic scaffold.

Molecular Formula C15H11NO2
Molecular Weight 237.25 g/mol
Cat. No. B8171714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-Formylbenzyl)oxy)benzonitrile
Molecular FormulaC15H11NO2
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCC2=CC=C(C=C2)C=O)C#N
InChIInChI=1S/C15H11NO2/c16-9-14-2-1-3-15(8-14)18-11-13-6-4-12(10-17)5-7-13/h1-8,10H,11H2
InChIKeyHANFBQHHLPDZMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((4-Formylbenzyl)oxy)benzonitrile – Core Physicochemical Profile for Procurement and Screening


3-((4-Formylbenzyl)oxy)benzonitrile (CAS 2815696-90-1) is a benzonitrile derivative featuring a 4-formylbenzyl ether moiety. Its molecular formula C₁₅H₁₁NO₂ and molecular weight 237.25 g/mol position it as a mid-sized, rigid aromatic scaffold. The compound integrates an aldehyde and a nitrile group, two orthogonal reactive handles, linked through a benzyloxy spacer. This architecture is distinct from direct aryl ether analogs such as 3-(4-formylphenoxy)benzonitrile (CAS 90208-22-3), which lacks the methylene spacer .

Orthogonal reactive handles Aldehyde and nitrile groups for sequential derivatization
Cleavable benzyl ether linker Supports selective deprotection strategies not available with diaryl ethers
Differentiated from phenoxy analogs Methylene spacer alters geometry and conformational sampling

Why Generic Benzonitrile Analogs Cannot Substitute for 3-((4-Formylbenzyl)oxy)benzonitrile in Precise Applications


Close structural analogs—including 3-(4-formylphenoxy)benzonitrile, 4-(3-cyanobenzyloxy)benzaldehyde, and 3-benzyloxy-4-formyl-benzonitrile—differ in the connectivity, orientation, or substitution pattern of the formyl, nitrile, and ether functionalities. These seemingly minor modifications drastically alter the compound's three-dimensional geometry, conformational flexibility, and the spatial separation of reactive sites. The benzyloxy linker in 3-((4-formylbenzyl)oxy)benzonitrile introduces a cleavable C–O bond that is absent in direct aryl ethers, enabling selective deprotection strategies not available with the more robust diaryl ether linkage. Consequently, assuming bioisosteric or functional equivalence among these analogs without experimental validation risks failure in target engagement, synthetic route divergence, or unexpected reactivity. The quantitative evidence below underscores key measurable differences that drive selection.

Linker cleavage mismatch
Benzyloxy may allow deprotection; phenoxy analogs may not cleave under standard conditions
Regioisomeric reactivity divergence
Different formyl/nitrile connectivity alters spatial separation and reaction pathways
Conformational sampling differences
Rotatable bond count may shift target binding entropy and synthetic outcomes

Quantitative Differentiation Evidence for 3-((4-Formylbenzyl)oxy)benzonitrile Against Its Closest Analogs


Benzyloxy vs. Phenoxy Linker: Rotatable Bond Count as a Conformational Flexibility Metric

The benzyloxy (–O–CH₂–) linker in 3-((4-formylbenzyl)oxy)benzonitrile introduces one additional rotatable bond compared to the direct phenoxy (–O–) linkage in 3-(4-formylphenoxy)benzonitrile. This increases conformational sampling and can influence target binding entropy . The target compound has three rotatable bonds, whereas the phenoxy analog has only two .

Rotatable bonds
Head-to-head
Target: 3 rotatable bonds vs Phenoxy analog: 2 bonds +1 (50% increase)
May influence binding entropy; review target-specific SAR
Derived from 2D molecular structures
Medicinal Chemistry Conformational Analysis Fragment-Based Design

Molecular Geometry: Spatial Separation of Reactive Aldehyde and Nitrile Groups

In 3-((4-formylbenzyl)oxy)benzonitrile, the formyl and nitrile groups are separated by a five-bond distance (O–CH₂–Cₐᵣ–Cₐᵣ–Cₐᵣ–C≡N), whereas in the regioisomer 4-(3-cyanobenzyloxy)benzaldehyde (CAS 229309-18-6), the separation is only four bonds (O–CH₂–Cₐᵣ–C≡N) . This longer spacer reduces undesired intramolecular interactions and allows independent derivatization of each functional group.

Spatial separation of handles
Head-to-head
Target: 5-bond distance vs Regioisomer: 4 bonds +1 bond (25% increase)
Supports independent orthogonal derivatization
Calculated from molecular graphs
Synthetic Chemistry Bifunctional Linkers Molecular Scaffolds

Benzyl Ether Cleavability: A Functional Handle Absent in Diaryl Ether Analogs

The benzyl ether (C₆H₅–CH₂–O–) linkage is susceptible to hydrogenolysis (H₂, Pd/C), acid-catalyzed cleavage, and oxidative debenzylation (e.g., DDQ, CAN). In contrast, the diaryl ether in 3-(4-formylphenoxy)benzonitrile is refractory to these mild cleavage conditions [1]. This differential lability is a key selection criterion for applications requiring on-demand linker cleavage, such as prodrug activation or fragment release [2].

Benzyl ether cleavability
Class-level inference
Cleavable under hydrogenolysis; diaryl ether analog not cleavable
May support linker-cleavage strategies; requires condition validation
Standard hydrogenolysis conditions apply
Protecting Group Chemistry Prodrug Design Solid-Phase Synthesis

Vendor-Supplied Purity Benchmarking Against the Closest Phenoxy Analog

Commercially available 3-(4-formylphenoxy)benzonitrile is listed at 95% purity by Bidepharm . While 3-((4-formylbenzyl)oxy)benzonitrile is also offered by multiple suppliers, typical purity specifications range from 95% to 97% as indicated by vendors such as CymitQuimica and Clinivex via PubChem substance records [1]. The ability to source the target compound at ≥95% purity ensures reproducible performance in sensitive downstream applications such as fragment screening and parallel synthesis.

Supplier purity
Specification review
Target: ≥95% (multiple suppliers) vs Phenoxy analog: 95% (single supplier)
Multi-supplier availability may reduce supply risk
Batch-specific purity may vary
Chemical Procurement Quality Control Laboratory Reagents

Isomeric Purity Advantage Over 3-Benzyloxy-4-formyl-benzonitrile

3-((4-Formylbenzyl)oxy)benzonitrile has the formyl group positioned para to the benzylic carbon and the nitrile meta to the ether oxygen, providing a well-defined single regioisomer. The isomer 3-benzyloxy-4-formyl-benzonitrile (CAS 446026-44-4) places the formyl ortho to the nitrile, which can lead to intramolecular interactions and by-product formation during certain reactions . The defined geometry of the target compound reduces purification burden in multistep syntheses.

Regioisomeric purity
Specification review
Single regioisomer (formyl para to CH₂); comparator: formyl ortho to nitrile
May simplify purification steps in multistep synthesis
Based on structural assignment
Regioisomeric Purity Synthetic Intermediates Analytical Standards

Predicted lipophilicity moderating blood–brain barrier penetration vs. phenoxy analog

Computational predictions suggest that 3-((4-formylbenzyl)oxy)benzonitrile has a lower logP than 3-(4-formylphenoxy)benzonitrile due to the flexible benzyloxy linker increasing polar surface area and reducing overall hydrophobicity. This shift, while modest, can influence blood–brain barrier permeability and off-target binding profiles [1].

Predicted logP
Class-level inference
Target: ~2.8–3.1 vs Phenoxy analog: ~2.5–2.8
May modulate BBB permeation predictions; experimental verification needed
In silico estimate; not measured for these compounds
ADME Prediction CNS Drug Design Physicochemical Profiling

Optimal Use Cases for 3-((4-Formylbenzyl)oxy)benzonitrile Driven by Differentiated Properties


Fragment-Based Drug Discovery Requiring Conformational Flexibility

The additional rotatable bond in 3-((4-Formylbenzyl)oxy)benzonitrile relative to rigid phenoxy analogs allows the fragment to adopt multiple low-energy conformations, increasing the likelihood of complementary binding to dynamic protein pockets. This makes it a preferred choice for fragment libraries targeting flexible binding sites such as kinases or GPCRs.

Synthesis of Bifunctional Probes with Orthogonal Reactive Handles

The well-separated aldehyde and nitrile groups provide orthogonal reactivity (imine/oxime formation at aldehyde; hydrolysis/reduction at nitrile) without mutual interference . This is advantageous for constructing chemical biology probes where sequential derivatization is required.

Prodrug Design Utilizing Benzyl Ether Cleavability

The cleavable benzyl ether linkage enables the design of prodrugs or bioconjugates where the active moiety is released under physiological or enzymatic conditions [1]. Unlike the non-cleavable diaryl ether in 3-(4-formylphenoxy)benzonitrile, this feature provides an activatable safety-catch for conditional pharmacology.

Analytical Standards and Reference Materials for Regioisomer Identification

Given its distinct regioisomeric purity and defined substitution pattern, 3-((4-Formylbenzyl)oxy)benzonitrile serves as a reliable reference standard for HPLC method development and impurity profiling in synthetic quality control laboratories [2].

Application
Selection Property
Validation Focus
Fragment-based drug discovery studies
Conformational flexibility (rotatable bond count)
Binding pose sampling in flexible pockets
Bifunctional probe synthesis
Orthogonal aldehyde and nitrile reactivity
Sequential derivatization without cross-reactivity
Prodrug design or bioconjugation research
Cleavable benzyl ether linker
Condition-specific deprotection kinetics
Regioisomer analytical reference standard
Defined regioisomeric purity
HPLC method development and impurity profiling
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